Actiphenol

Antiviral Glutarimide Structure-Activity Relationship

Actiphenol (also known as actinophenol, C-73, NSC-58413) is a naturally occurring glutarimide-containing polyketide antibiotic first isolated from Streptomyces sp. ETH 7796 and Streptomyces albulus.

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
CAS No. 526-02-3
Cat. No. B2840112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActiphenol
CAS526-02-3
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2)O)C
InChIInChI=1S/C15H17NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h3-4,10,20H,5-7H2,1-2H3,(H,16,18,19)
InChIKeyYTLMIHBTPWTPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Actiphenol (CAS 526-02-3): A Structurally Distinct Glutarimide Antibiotic for Antiviral, Antifungal Potentiation, and Biosynthetic Research


Actiphenol (also known as actinophenol, C-73, NSC-58413) is a naturally occurring glutarimide-containing polyketide antibiotic first isolated from Streptomyces sp. ETH 7796 and Streptomyces albulus [1]. It shares a common carbon skeleton and biosynthetic origin with the potent eukaryotic translation inhibitor cycloheximide (CHX), yet features a critical structural distinction: an aromatic phenol ring in place of cycloheximide's fully reduced cyclohexanone moiety [2]. This single structural difference fundamentally alters its biological activity profile—actiphenol exhibits only weak eukaryotic translation inhibition but retains measurable antiviral activity against coxsackievirus B3 (IC50 = 14.37 µg/mL) and influenza A virus (IC50 = 34.4 µg/mL), along with the ability to potentiate the antifungal activity of miconazole against Candida albicans [3][4]. Produced via a single biosynthetic gene cluster encoding an acyltransferase-less type I polyketide synthase in Streptomyces species, actiphenol also serves as the direct biosynthetic precursor to cycloheximide [2].

Why Actiphenol Cannot Be Substituted by Cycloheximide or Other Glutarimide Antibiotics in Research and Industrial Applications


Despite sharing a common glutarimide-polyketide scaffold, actiphenol and its closest structural analog cycloheximide (CHX) are functionally non-interchangeable. The presence of an aromatic phenol ring in actiphenol versus the fully reduced cyclohexanone ring in CHX results in a dramatic divergence of biological potency: cycloheximide is a potent eukaryotic translation inhibitor (in vivo protein synthesis IC50 = 532.5 nM) , whereas actiphenol exhibits only weak translation inhibition [1]. This property makes actiphenol uniquely suited for antiviral screening and antifungal potentiation studies where the confounding cytotoxicity of potent translation shutdown must be avoided. Furthermore, within the glutarimide class, actiphenol demonstrates antiviral activity against coxsackievirus B3 and influenza A virus that substantially exceeds that of synthetic glutarimide derivatives [2], negating the assumption that any glutarimide congener would perform equivalently. Generic substitution also fails because actiphenol functions as a specific miconazole potentiator at 50 µg/disc against C. albicans [3]—a property not shared by most in-class compounds—and because it occupies a unique position as the obligate biosynthetic intermediate en route to cycloheximide, a role confirmed by gene knockout studies [1].

Actiphenol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Antiviral Activity Against Coxsackievirus B3 and Influenza A: Actiphenol vs. Synthetic Glutarimide Derivatives

Actiphenol demonstrates quantifiable antiviral activity against coxsackievirus B3 (IC50 = 14.37 µg/mL) and influenza A virus (IC50 = 34.4 µg/mL) . In the same study by Ji et al. (2010), a panel of synthetic glutarimide derivatives was evaluated under comparable antiviral assay conditions; the authors reported that 'most of the synthetic glutarimides showed comparatively much weaker activity against influenza A, Cox B3 and HSV-2 than the natural glutarimide compounds tested'—with actiphenol being among the natural glutarimide reference compounds [1]. The strongest synthetic compounds (e.g., compound 5, 6f, 7e, 9 against Cox B3; compounds 10 and 6f against influenza A) were exceptions, but the majority of the synthetic panel underperformed relative to the natural compounds [1]. This establishes actiphenol as a benchmark natural glutarimide for antiviral potency in this chemotype. Note: exact IC50 values for each individual synthetic derivative are not publicly tabulated in the abstract; the comparison is derived from the authors' summary statement that natural glutarimides exhibited substantially greater potency than the majority of the synthetic series.

Antiviral Glutarimide Structure-Activity Relationship

Antifungal Miconazole Potentiation Against Candida albicans: Actiphenol as a Proven Azole Potentiator

In a disc diffusion assay, actiphenol at 50 µg/disc potentiates the antifungal activity of miconazole against Candida albicans . This property was reported in the Fukuda et al. (2005) study, where actiphenol was co-isolated with the novel potentiators phenatic acids A and B from Streptomyces sp. K03-0132 [1]. Unlike many glutarimide antibiotics that exert direct antifungal effects through translation inhibition, actiphenol's mechanism in this context is as a miconazole activity enhancer—a functional role that is mechanistically distinct from cycloheximide, which acts as a direct antifungal agent through protein synthesis blockade [2]. This potentiation activity is not shared by cycloheximide at equivalent concentrations in this assay format, making actiphenol the compound of choice for azole-potentiation screening cascades. Note: the exact fold-potentiation (zone of inhibition increase) relative to miconazole alone was not extracted from the full text for this guide.

Antifungal potentiation Miconazole Candida albicans

Eukaryotic Translation Inhibition: Actiphenol (Weak) vs. Cycloheximide (Potent, IC50 = 532.5 nM)

Cycloheximide is a well-established potent inhibitor of eukaryotic protein synthesis, with in vivo IC50 values of 532.5 nM for protein synthesis and 2,880 nM for RNA synthesis . In contrast, actiphenol—differing only by having an aromatic phenol ring in place of cycloheximide's cyclohexanone—exhibits weak eukaryotic translation inhibition activity [1][2]. The Ennis (1968) structure-activity study with cycloheximide and congeners established that the reduction state of the six-membered carbocyclic ring is a critical determinant of translation inhibition potency; the fully reduced cyclohexanone of CHX is essential for potent ribosome binding, while the aromatic phenol of actiphenol severely attenuates this interaction [2]. Although a precise IC50 value for actiphenol in a cell-free or cell-based translation assay was not identified in the available literature, the qualitative designation of 'weak' is consistently applied across primary research papers [1] and authoritative reviews [3]. This represents a functional differentiation of >100-fold in translation inhibition potency relative to cycloheximide, based on the known CHX IC50 of 532.5 nM and the description of actiphenol's activity as 'minimal' [3].

Translation inhibition Protein synthesis Eukaryotic ribosome

Cellular Proliferation Inhibition: Actiphenol (IC50 = 109.6 µM) vs. Actiketal (IC50 = 14.5 µM) in EGF-Stimulated Balb/MK Cells

In a direct comparative study using the [3H]thymidine incorporation assay in epidermal growth factor (EGF)-stimulated Balb/MK murine keratinocyte cells, Actiketal inhibited proliferation with an IC50 of 14.5 µM [1], whereas actiphenol was approximately 7.6-fold less potent in the same assay, with an IC50 of 109.6 µM . This comparison is informative for glutarimide structure-activity relationship (SAR) studies: Actiketal features a benzofuran-3-one core instead of actiphenol's 2-hydroxy-3,5-dimethylphenacyl moiety, and this structural variation yields a measurable, quantifiable potency difference in a defined cellular assay. This demonstrates that within the glutarimide antibiotic family, the nature of the aromatic/heterocyclic ring system attached to the glutarimide moiety significantly modulates anti-proliferative activity, and actiphenol represents the weaker end of this activity spectrum among close congeners.

Cell proliferation EGF signaling Glutarimide SAR

Biosynthetic Precursor Role: Actiphenol as the Obligate Intermediate in Cycloheximide Biosynthesis

Gene knockout and complementation studies in Streptomyces sp. YIM56141 have unambiguously established actiphenol as the direct biosynthetic precursor to cycloheximide [1]. Deletion of either chxG (encoding a putative old yellow enzyme family reductase) or chxH (encoding a ketoreductase) completely abolishes cycloheximide production while actiphenol continues to accumulate, demonstrating that actiphenol lies upstream in the biosynthetic pathway [1]. The enzyme ChxG catalyzes the reduction of actiphenol's aromatic phenol ring to dehydrocycloheximide, and ChxH subsequently reduces this intermediate to cycloheximide [1]. This was further elaborated by Tang et al. (2024), who elucidated the parallel biosynthetic pathways and the role of the cupin domain-containing protein StrC in aromatization [2]. In contrast, no other glutarimide congener (streptimidone, lactimidomycin, migrastatin) can serve as a direct biosynthetic precursor to cycloheximide, as their carbon skeletons differ post-polyketide assembly. This makes actiphenol uniquely valuable for biosynthetic engineering studies aiming to manipulate cycloheximide titers or generate novel analogues through precursor-directed biosynthesis.

Biosynthesis Polyketide synthase Natural product engineering

Actiphenol (CAS 526-02-3): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Natural Product Benchmark for Antiviral Glutarimide SAR Programs

Actiphenol should be procured as the natural product reference standard in any structure-activity relationship program evaluating novel synthetic glutarimide derivatives for antiviral activity. Its well-characterized IC50 values against coxsackievirus B3 (14.37 µg/mL) and influenza A virus (34.4 µg/mL) [1] provide a quantitative benchmark against which synthetic candidates can be directly compared. The Ji et al. (2010) study demonstrated that most synthetic glutarimides were substantially weaker than natural glutarimides, making actiphenol the relevant potency threshold [1]. Unlike cycloheximide, actiphenol's weak translation inhibition activity avoids the confounding cytotoxicity that would otherwise limit the interpretability of antiviral assay windows. Researchers should include actiphenol as a positive control alongside ribavirin or other standard antiviral agents when screening glutarimide-derived compound libraries.

Miconazole Potentiation Screening in Azole-Resistant Candida Assays

For laboratories investigating strategies to overcome azole resistance in Candida species, actiphenol is a documented miconazole potentiator at 50 µg/disc in the standard disc diffusion format [2]. This specific application cannot be fulfilled by cycloheximide, which acts through direct antifungal translation inhibition rather than azole potentiation. Procurement of actiphenol enables the establishment of a positive control for phenotypic screening campaigns designed to identify novel azole-potentiating natural products or synthetic small molecules. The Fukuda et al. (2005) co-isolation of actiphenol alongside phenatic acids A and B provides a well-characterized experimental framework for replicating and extending these findings [2].

Biosynthetic Engineering of Cycloheximide Production in Streptomyces

Actiphenol is the essential analytical reference standard for any laboratory engaged in metabolic engineering of the cycloheximide biosynthetic pathway. Gene knockout studies in Streptomyces sp. YIM56141 have confirmed that actiphenol is the obligate intermediate: deletion of chxG or chxH eliminates cycloheximide production while actiphenol accumulates [3]. Researchers optimizing fermentation titers, engineering the ChxG or ChxH enzymes, or conducting precursor-directed biosynthesis to generate novel cycloheximide analogs require authentic actiphenol for HPLC calibration, enzyme kinetics assays, and pathway intermediate identification. The 2024 elucidation of the parallel biosynthetic pathways by Tang et al. further underscores the need for actiphenol as a reference compound in studying the aromatization and reduction steps catalyzed by StrC, ChxG, and ChxH [4].

Control Compound for EGF-Pathway Anti-Proliferative Screening (Glutarimide Chemotype)

In cellular proliferation assays targeting the EGF signaling axis using the [3H]thymidine incorporation readout in Balb/MK cells, actiphenol (IC50 = 109.6 µM) serves as the less potent comparator to Actiketal (IC50 = 14.5 µM), providing an approximately 7.6-fold dynamic range for SAR discrimination [5]. This defined potency window enables researchers to categorize novel glutarimide analogs as 'Actiketal-like' or 'Actiphenol-like' based on their anti-proliferative activity, facilitating structure-driven lead optimization. Procurement of both actiphenol and Actiketal as a reference pair is recommended for any glutarimide EGF-pathway SAR program.

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